molecular formula C25H27N3OS2 B11633175 2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-23-5

2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11633175
CAS No.: 476483-23-5
M. Wt: 449.6 g/mol
InChI Key: ZPGMZFMMNZGWTD-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing thiophene ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

The compound's diverse functional groups indicate potential for various biological activities. Preliminary studies have shown that similar compounds exhibit:

  • Antiproliferative Activity : Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroquinoline have been tested for their antiproliferative properties in human cancer cells such as HeLa and HT-29 .
  • Anticancer Properties : The synthesis of compounds related to this structure has been linked to significant anticancer activity. In vitro studies using the MTT assay revealed that certain derivatives exert strong cytotoxic effects against breast cancer cell lines (e.g., MCF-7) .

Synthetic Pathways

The synthesis of 2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be achieved through several methods. These include:

  • Condensation Reactions : Utilizing appropriate starting materials to facilitate the formation of the hexahydroquinoline structure.
  • Functional Group Modifications : Altering specific groups to enhance biological activity or solubility.

Case Study 1: Anticancer Activity

In a study focused on synthesizing tetrahydroquinoline derivatives, several compounds were evaluated for their cytotoxic effects against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation compared to standard chemotherapeutic agents like Doxorubicin .

CompoundCell Line TestedIC50 (µM)
7bMCF-70.019
8aHeLa0.027
8cHT-290.039

Case Study 2: In Vivo Studies

Further investigations into the compound's pharmacokinetics and toxicity profiles are necessary to validate its therapeutic potential. Early in vivo studies suggest that compounds with similar structures could lead to promising results in animal models .

Potential Applications

The applications of this compound extend beyond anticancer properties:

  • Pharmaceutical Development : The unique structure can be explored for developing new drugs targeting various diseases.
  • Chemical Biology : Understanding the interactions of this compound with biological systems can lead to novel insights in drug design.
  • Material Science : The compound's properties may lend themselves to applications in organic electronics or photonic devices.

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2-thienyl)-6-(p-tolyl)-1,4-dihydropyridine-3,5-dicarbonitrile: Another quinoline derivative with a thiophene ring.

    2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a chlorophenyl group instead of a methylthiophenyl group.

Uniqueness

The uniqueness of 2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and substituents, which may confer unique chemical reactivity and biological activity compared to other quinoline derivatives.

Biological Activity

2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with diverse functional groups that suggest potential biological activity. Its unique structure includes a hexahydroquinoline core and various substituents that may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C25H27N3OS2C_{25}H_{27}N_{3}OS_{2}, indicating the presence of nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen. The compound's structure includes:

  • An amino group
  • A carbonitrile group
  • A thiophene moiety

These functional groups are known to influence biological interactions and activities.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural features exhibit various biological activities. For instance, derivatives of thiophene have shown promising antimicrobial effects. In a study evaluating the antibacterial activity of synthesized compounds using the Minimum Inhibitory Concentration (MIC) method, several derivatives demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundS. aureus MIC (µg/ml)E. coli MIC (µg/ml)B. subtilis MIC (µg/ml)P. aeruginosa MIC (µg/ml)C. albicans MIC (µg/ml)
7a0.3130.6250.6250.3130.313
7b0.3130.6250.6250.3130.313
Ciprofloxacin0.6250.6250.6250.625
Fluconazole0.625

This table illustrates the comparative effectiveness of the compound and its derivatives against various microbial strains.

Cytotoxicity and Antitumor Activity

Research has also explored the cytotoxic effects of compounds related to this hexahydroquinoline structure on cancer cell lines. For example, thiazolidinone derivatives have shown potent antitumor activity by decreasing cell viability in glioblastoma multiforme cells . The mechanisms behind this activity often involve interference with cellular metabolic pathways and apoptosis induction.

Case Studies

  • Antitubercular Activity : A study investigated the antitubercular potential of structurally similar compounds through in vitro assays against Mycobacterium tuberculosis. The findings indicated that certain modifications in the chemical structure significantly enhanced antitubercular efficacy .
  • Molecular Docking Studies : Molecular docking studies have suggested that the compound may interact favorably with key enzymes involved in bacterial metabolism and cancer cell proliferation, providing insights into its mechanism of action .

Properties

CAS No.

476483-23-5

Molecular Formula

C25H27N3OS2

Molecular Weight

449.6 g/mol

IUPAC Name

2-amino-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-1-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H27N3OS2/c1-14-6-8-16(9-7-14)28-19-11-25(3,4)12-20(29)22(19)21(18(13-26)23(28)27)17-10-15(2)31-24(17)30-5/h6-10,21H,11-12,27H2,1-5H3

InChI Key

ZPGMZFMMNZGWTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)SC)C(=O)CC(C3)(C)C

Origin of Product

United States

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